molecular formula C12H15NO2 B1324161 1-(2-Pyridyl)heptan-1,6-dione CAS No. 898779-56-1

1-(2-Pyridyl)heptan-1,6-dione

Cat. No. B1324161
M. Wt: 205.25 g/mol
InChI Key: CPIFCTKWJUNUHZ-UHFFFAOYSA-N
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Description

1-(2-Pyridyl)heptan-1,6-dione, commonly known as “HPD”, is a chemical compound with a pyridine ring attached to a seven-carbon backbone. It has a molecular formula of C12H15NO2 .


Molecular Structure Analysis

The molecular structure of 1-(2-Pyridyl)heptan-1,6-dione consists of a pyridine ring attached to a seven-carbon backbone. The molecular weight is 205.25 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2-Pyridyl)heptan-1,6-dione include a molecular weight of 205.25 . Other properties such as melting point, boiling point, and density were not specified in the search results .

Scientific Research Applications

  • Field : Chemistry

    • Application : Synthesis and characterization of Ru II complexes
    • Methods : A series of Ru II complexes stabilized with the pentapyridyl ligand Py 5 Me 2 (Py 5 Me 2 = 2,6-bis (1,1-bis (2-pyridyl)ethyl)pyridine) and with an axial X ligand (X = Cl −, H 2 O, N 3−, MeCN) were prepared and characterized in the solid state and in non-aqueous solution .
    • Results : The cyclic voltammograms of these complexes in MeCN reflect a reversible substitution of the axial X ligand with MeCN .
  • Field : Medicinal Chemistry

    • Application : Synthesis of new 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives as potential anti-inflammatory agents
    • Methods : New 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives were synthesized in the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride .
    • Results : The anti-inflammatory activity of these compounds was examined by both an anti-proliferative study and a production study on the inhibition of pro-inflammatory cytokines (IL-6 and TNF-α) in anti-CD3 antibody- or lipopolysaccharide-stimulated human peripheral blood mononuclear cell (PBMC) cultures .
  • Field : Sensing Applications

    • Application : Fluorescence sensing
    • Methods : Several classes of fluorescent dyes (fluorophores) including rhodamine, BODIPY, 1,8-naphthalimide, and coumarin among others, when conveniently functionalized with reactive pyridyl receptors, have emerged as effective sensors .
    • Results : These sensors can detect and monitor biological and environmentally relevant species with high sensitivity, selectivity, and real-time monitoring .
  • Field : Medicinal Chemistry

    • Application : Anti-Inflammatory Agents
    • Methods : New 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives were synthesized in the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride .
    • Results : The anti-inflammatory activity of these compounds was examined by both an anti-proliferative study and a production study on the inhibition of pro-inflammatory cytokines (IL-6 and TNF-α) in anti-CD3 antibody- or lipopolysaccharide-stimulated human peripheral blood mononuclear cell (PBMC) cultures .
  • Field : Organic Chemistry

    • Application : Synthesis of Indane-1,3-Dione Derivatives
    • Methods : Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .
    • Results : An overview of the different chemical reactions enabling access to this scaffold but also to the most common derivatives of indane-1,3-dione are presented .
  • Field : Medicinal Chemistry

    • Application : Treatment of Sickle Cell Disease
    • Methods : A series of novel substituted piperidine-2,6-dione derivatives were synthesized and used in reducing widely interspaced zinc finger motif (WIZ) protein expression levels and/or inducing fetal hemoglobin (HbF) protein expression levels .
    • Results : These compounds are useful for the treatment of sickle cell disease and β- .
  • Field : Medicinal Chemistry

    • Application : Potential Anti-Inflammatory Agents
    • Methods : New 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives were synthesized in the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride .
    • Results : The anti-inflammatory activity of these compounds was examined by both an anti-proliferative study and a production study on the inhibition of pro-inflammatory cytokines (IL-6 and TNF-α) in anti-CD3 antibody- or lipopolysaccharide-stimulated human peripheral blood mononuclear cell (PBMC) cultures .
  • Field : Organic Chemistry

    • Application : From Synthetic Strategies to Applications
    • Methods : Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .
    • Results : An overview of the different chemical reactions enabling access to this scaffold but also to the most common derivatives of indane-1,3-dione are presented .
  • Field : Medicinal Chemistry

    • Application : Treating Sickle Cell Disease
    • Methods : A series of novel substituted piperidine-2,6-dione derivatives were synthesized and used in reducing widely interspaced zinc finger motif (WIZ) protein expression levels and/or inducing fetal hemoglobin (HbF) protein expression levels .
    • Results : These compounds are useful for the treatment of sickle cell disease and β- .

properties

IUPAC Name

1-pyridin-2-ylheptane-1,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-10(14)6-2-3-8-12(15)11-7-4-5-9-13-11/h4-5,7,9H,2-3,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIFCTKWJUNUHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCC(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641989
Record name 1-(Pyridin-2-yl)heptane-1,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Pyridyl)heptan-1,6-dione

CAS RN

898779-56-1
Record name 1-(2-Pyridinyl)-1,6-heptanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898779-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Pyridin-2-yl)heptane-1,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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